molecular formula C13H17ClN2O B1401309 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1316225-03-2

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1401309
CAS No.: 1316225-03-2
M. Wt: 252.74 g/mol
InChI Key: ZGNQDSUVEOTWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrrolidine ring and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2-chloropyridine with an appropriate pyrrolidine derivative. The process may include steps such as:

    Nucleophilic substitution: The chloropyridine undergoes nucleophilic substitution with a pyrrolidine derivative.

    Cyclization: Formation of the pyrrolidine ring through cyclization reactions.

    Functionalization: Introduction of the ethanone group through various functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanone group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the ethanone group to alcohols.

    Substitution: Halogen substitution reactions on the chloropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and chloropyridine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidine: Lacks the ethanone group but has a similar pyrrolidine and chloropyridine structure.

Uniqueness

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a pyrrolidine ring and a chloropyridine moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-[2-[2-(2-chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-8-2-3-12(16)5-4-11-6-7-15-13(14)9-11/h6-7,9,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNQDSUVEOTWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CCC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.